molecular formula C11H7N5O3 B1437763 1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-99-1

1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1437763
CAS RN: 65973-99-1
M. Wt: 257.2 g/mol
InChI Key: YFCXTXUHSLKPHQ-UHFFFAOYSA-N
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Description

This compound is a type of pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .


Synthesis Analysis

The synthesis of compounds like this often involves reactions with active methylene compounds . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrazolo[3,4-d]pyrimidin-4-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrazolo[3,4-d]pyrimidin-4-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the functional groups it contains. For instance, the presence of a nitrophenyl group suggests that the compound might have strong electron-withdrawing properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : Efficient one-pot synthesis techniques have been developed for pyrazolo[3,4-d]pyrimidine derivatives. This involves the condensation of various reactants such as hydrazines, methylenemalononitriles, aldehydes, and alcohols (Liu et al., 2015).
  • Derivative Formation : Novel derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized for potential application in antiviral and anticancer treatments. These derivatives include isoxazolines, isoxazoles, and linked heterocyclics (Shamroukh et al., 2007), (Rahmouni et al., 2014), (Rahmouni et al., 2014).

Biological and Pharmacological Activities

  • Anticancer Activity : Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have displayed significant anticancer activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
  • Antimicrobial Efficacy : Synthesized derivatives have been found to possess antimicrobial properties against a range of bacteria and fungi. This includes activities against Gram-positive and Gram-negative bacteria as well as fungal strains (Reddy et al., 2010), (El-sayed et al., 2017).
  • Herbicidal Properties : Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown promising herbicidal activities, particularly against certain plant species like Brassica napus and Echinochloa crusgalli (Luo et al., 2017).

Future Directions

The future research directions could involve exploring the biological activities of this compound further, synthesizing its derivatives, and studying their properties . The synthetic approaches of these types of compounds will provide an innovative molecular framework to the designing of new active heterocyclic compounds .

properties

IUPAC Name

1-(4-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-1-3-8(4-2-7)16(18)19/h1-6H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXTXUHSLKPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175170
Record name 1,5-Dihydro-1-(4-nitrophenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

65973-99-1
Record name 1,5-Dihydro-1-(4-nitrophenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65973-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydro-1-(4-nitrophenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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